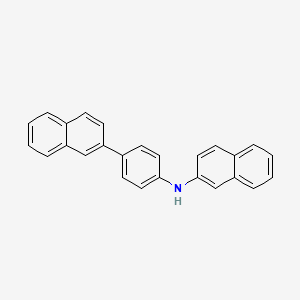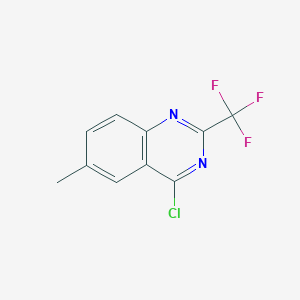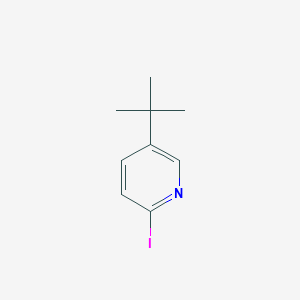
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
5-bromo-1,3,4-thiadiazole-2-carboxylic acid+NaOH→Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated crystallization may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used, with reagents such as palladium acetate and triphenylphosphine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,3,4-thiadiazole-2-carboxylate or 5-thiol-1,3,4-thiadiazole-2-carboxylate can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Larger molecules with extended conjugation or functionalized thiadiazole rings.
Aplicaciones Científicas De Investigación
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is largely dependent on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and the thiadiazole ring play crucial roles in the binding interactions with the target enzyme .
Comparación Con Compuestos Similares
- 5-bromo-1,3,4-thiadiazole-2-carboxylic acid
- 5-amino-1,3,4-thiadiazole-2-carboxylate
- 5-thiol-1,3,4-thiadiazole-2-carboxylate
Comparison: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the sodium ion, which can influence its solubility and reactivity compared to its non-sodium counterparts. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C3BrN2NaO2S |
|---|---|
Peso molecular |
231.01 g/mol |
Nombre IUPAC |
sodium;5-bromo-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3HBrN2O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
Clave InChI |
DNBGYRBIMGUGIU-UHFFFAOYSA-M |
SMILES canónico |
C1(=NN=C(S1)Br)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)




![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)




![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)

